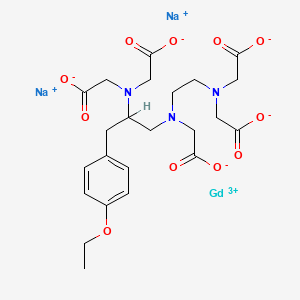

Gadolinium-EOB-DTPA-Disodium

Übersicht

Beschreibung

Gadoxetate Disodium is a paramagnetic contrast agent consisting of the disodium salt of the gadolinium ion chelated with the lipophilic moiety ethoxybenzyl (EOB) bound to diethylenetriamine pentaacetic acid (DTPA). When placed in a magnetic field, gadolinium produces a large magnetic moment and so a large local magnetic field, which can enhance the relaxation rate of nearby protons; as a result, the signal intensity of tissue images observed with magnetic resonance imaging (MRI) may be enhanced. Because this agent is preferentially taken up by normal functioning hepatocytes, normal hepatic tissue is enhanced with MRI while tumor tissue is unenhanced. In addition, because this agent is excreted in the bile, it may be used to visualize the biliary system using MRI.

Wissenschaftliche Forschungsanwendungen

Vorhersage der Mikrovaskulären Invasion und des Verlaufs bei Hepatozellulärem Karzinom

Gadolinium-EOB-DTPA-Disodium-verstärkte MRT wurde in einer Multiskalen- und Multiparameter-Radiomik-Studie eingesetzt, um die Mikrovaskuläre Invasion und das rezidivfreie Überleben bei Patienten mit solitärem Hepatozellulärem Karzinom vorherzusagen . Der Radiomik-Score erwies sich als der vorherrschende unabhängige Prädiktor für die Mikrovaskuläre Invasion, der primäre unabhängige Risikofaktor für ein postoperatives Rezidiv .

Bildgebung von Prostatakrebs

Eine Pilotstudie hat gezeigt, dass this compound-verstärkte MRT zur Bildgebung von lokalisierten und metastasierten Prostatakrebsen eingesetzt werden kann . Die Studie ergab, dass metastasierte, kastrationsresistente Prostatakrebsläsionen nach Injektion von this compound in der MRT eine Verstärkung zeigen und diese über 60 Minuten beibehalten .

Leber-Magnetresonanztomographie

This compound ist in der Leber-Magnetresonanztomographie (MRT) weit verbreitet, da seine hepatozytenspezifische Aufnahme die Bildgebung in der hepatobiliären Phase sowie die dynamische Phasenbildgebung ermöglicht .

Bewertung fokaler Leberschäden, die durch Strahlung induziert werden

This compound ist ein MR-Kontrastmittel, das spezifisch von Hepatozyten aufgenommen wird. Der Grad der Verstärkung spiegelt die fokale Leberfunktion wider . Es wurde eine Methode zur Bewertung fokaler Leberschäden, die durch Strahlung induziert werden, auf this compound-verstärkten MRT-Scans entwickelt .

Bewertung der Auswirkungen der Mehrfacherfassung der arteriellen Phase

Die Auswirkungen der Mehrfacherfassung der arteriellen Phase auf die Häufigkeit von erheblichen Artefakten wurden bei Patienten unter this compound-Gabe untersucht . Diese Studie liefert Einblicke in die optimalen Bildgebungsprotokolle für this compound-verstärkte MRT .

Wirkmechanismus

Target of Action

Gadoxetate Disodium is a hepatospecific paramagnetic gadolinium-based contrast agent . Its primary targets are the hepatocytes, which are the main cell type in the liver . The compound is selectively taken up by these cells, resulting in increased signal intensity in liver tissue .

Mode of Action

The interaction of Gadoxetate Disodium with its targets involves a biphasic mode of action . Initially, after injection, it distributes in the extracellular space. Subsequently, due to its lipophilic moiety, it is selectively taken up by hepatocytes and excreted in the bile . This interaction with hepatocytes and the subsequent changes result in the enhancement of the liver parenchyma-liver tumours contrast .

Biochemical Pathways

Gadoxetate Disodium affects the biochemical pathways associated with the organic anion-transporting polypeptides (OATPs) and the multidrug resistance-associated proteins (MRPs) at the canalicular membrane . These proteins mediate the uptake of Gadoxetate Disodium in hepatocytes and its biliary excretion, respectively .

Pharmacokinetics

The pharmacokinetics of Gadoxetate Disodium reveal that approximately 50% of the administered dose is excreted through the hepatobiliary system and the other 50% is excreted through the kidney in patients with normal liver and kidney function . This balance between hepatic and renal excretion impacts the bioavailability of Gadoxetate Disodium .

Result of Action

The molecular and cellular effects of Gadoxetate Disodium’s action are primarily observed in the liver. The compound’s uptake in hepatocytes leads to an increase in signal intensity in liver tissue . This results in enhanced visibility of liver lesions during magnetic resonance imaging (MRI), aiding in the characterization of hepatic lesions .

Action Environment

The action, efficacy, and stability of Gadoxetate Disodium can be influenced by various environmental factors. For instance, renal impairment can affect the excretion of Gadoxetate Disodium, potentially increasing the risk of nephrogenic systemic fibrosis . Therefore, it should be used with caution in patients with renal impairment .

Biochemische Analyse

Biochemical Properties

Gadoxetate disodium plays a crucial role in biochemical reactions as a contrast agent. It interacts with various enzymes, proteins, and other biomolecules to enhance imaging. The compound is taken up by hepatocytes through organic anion-transporting polypeptides (OATPs), which are membrane transport proteins. Once inside the hepatocytes, gadoxetate disodium is excreted into the bile via multidrug resistance-associated protein 2 (MRP2). This selective uptake and excretion mechanism heighten the contrast between healthy liver tissue and lesions, as liver tumors typically lack OATPs and thus do not take up gadoxetate disodium .

Cellular Effects

Gadoxetate disodium affects various types of cells and cellular processes, particularly in the liver. It influences cell function by enhancing the visibility of cellular structures during MRI. The compound’s uptake by hepatocytes leads to increased signal intensity in liver tissue, which aids in the detection and characterization of liver lesions. Gadoxetate disodium does not significantly alter cell signaling pathways, gene expression, or cellular metabolism under normal conditions. Its accumulation in liver cells can provide valuable information about liver function and pathology .

Molecular Mechanism

The molecular mechanism of gadoxetate disodium involves its paramagnetic properties, which develop a magnetic moment when placed in a magnetic field. This property enhances the relaxation rates of nearby water protons, leading to increased signal intensity in MRI images. Gadoxetate disodium forms a stable complex with gadolinium ions through ethoxybenzyl diethylenetriaminepentaacetic acid, which chelates the gadolinium ion. This complex is selectively taken up by hepatocytes via OATPs and excreted into the bile by MRP2, providing detailed imaging of liver tissue .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of gadoxetate disodium change over time. The compound is stable under normal conditions but can degrade under extreme pH or temperature variations. Long-term studies have shown that gadoxetate disodium remains effective in enhancing MRI images for extended periods, with minimal degradation. Transient respiratory anomalies have been observed in some patients during the arterial phase of imaging, which can affect image quality .

Dosage Effects in Animal Models

The effects of gadoxetate disodium vary with different dosages in animal models. At low doses, the compound effectively enhances liver imaging without significant adverse effects. At higher doses, gadoxetate disodium can cause toxic effects, including nephrogenic systemic fibrosis in animals with pre-existing kidney conditions. Studies have shown that the optimal dosage for imaging purposes is well below the threshold for toxicity, ensuring both efficacy and safety .

Metabolic Pathways

Gadoxetate disodium is involved in specific metabolic pathways within the liver. It is taken up by hepatocytes through OATPs and excreted into the bile via MRP2. This process does not significantly alter metabolic flux or metabolite levels under normal conditions. In cases of liver dysfunction, the uptake and excretion of gadoxetate disodium can be impaired, providing valuable diagnostic information about the liver’s metabolic state .

Transport and Distribution

Gadoxetate disodium is transported and distributed within cells and tissues primarily through OATPs and MRP2. These transporters facilitate the selective uptake of the compound by hepatocytes and its subsequent excretion into the bile. The distribution of gadoxetate disodium within the liver is highly specific, allowing for detailed imaging of liver tissue and lesions. The compound’s localization and accumulation in hepatocytes provide critical information for diagnosing liver diseases .

Subcellular Localization

The subcellular localization of gadoxetate disodium is primarily within the hepatocytes. The compound is taken up by these cells through OATPs and localized in the cytoplasm before being excreted into the bile via MRP2. This selective localization enhances the contrast between healthy liver tissue and lesions during MRI. Gadoxetate disodium does not undergo significant post-translational modifications or targeting signals, relying instead on its inherent chemical properties for subcellular localization .

Eigenschaften

CAS-Nummer |

135326-22-6 |

|---|---|

Molekularformel |

C23H31GdN3Na2O11 |

Molekulargewicht |

728.7 g/mol |

IUPAC-Name |

disodium;2-[2-[[2-[bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;gadolinium |

InChI |

InChI=1S/C23H33N3O11.Gd.2Na/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;;;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);;;/q;;2*+1/p-2 |

InChI-Schlüssel |

CMCJQFVJLCWMBD-UHFFFAOYSA-L |

SMILES |

CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Gd+3] |

Kanonische SMILES |

CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)O)N(CC(=O)O)CC(=O)O.[Na+].[Na+].[Gd] |

Aussehen |

Solid powder |

Dichte |

1.088 g/mL at 37 °C |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

disodium gadoxetate eovist gadolinium (4S)-4-(4-ethoxybenzyl)-3,6,9-tris(carboxylatomethyl)-3,6,9-triazaundecanoic acid disodium salt gadolinium ethoxybenzyl diethylenetriaminepentaacetic acid gadolinium ethoxybenzyl DTPA gadoxetate disodium gadoxetic acid gadoxetic acid disodium Gd-EOB-DTPA primovist |

Herkunft des Produkts |

United States |

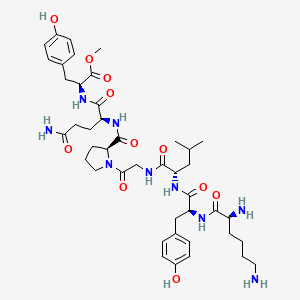

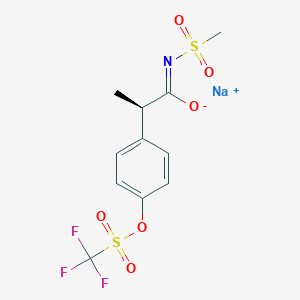

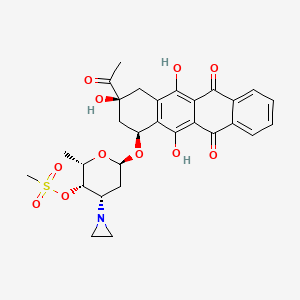

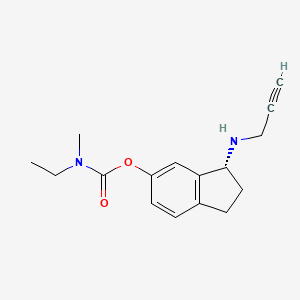

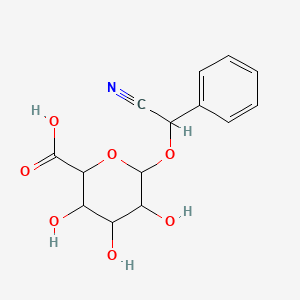

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

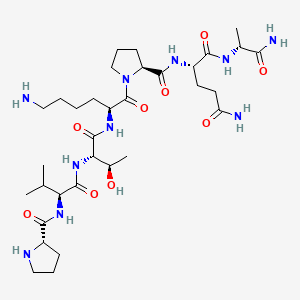

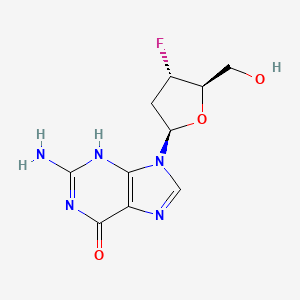

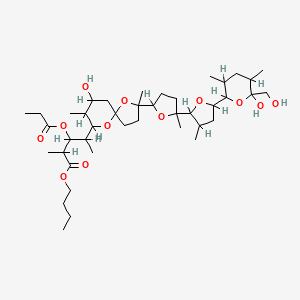

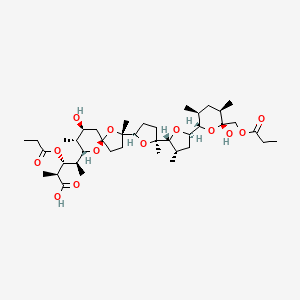

Feasible Synthetic Routes

Q1: How does gadoxetate disodium work as a contrast agent in MRI?

A1: Gadoxetate disodium is a paramagnetic agent. After intravenous administration, it distributes to the extracellular space and is taken up by hepatocytes, leading to shortening of the T1 relaxation time of water protons in liver tissue. This increased signal intensity on T1-weighted MRI allows for improved visualization of liver parenchyma and lesions [, , , ].

Q2: What is the molecular formula and weight of gadoxetate disodium?

A2: The molecular formula of gadoxetate disodium is C18H26GdN3O10Na2 and its molecular weight is 605.67 g/mol. Specific spectroscopic data is not provided in the research papers [, ].

Q3: Does gadoxetate disodium interact with any specific molecular targets in the liver?

A3: While gadoxetate disodium primarily acts by shortening T1 relaxation times, research suggests it may interact with the organic anion transporter polypeptide 1B1 (OATP1B1), influencing its expression and potentially affecting uptake in liver cells [].

Q4: Is gadoxetate disodium compatible with different MRI scanners and field strengths?

A4: The research papers primarily focus on the use of gadoxetate disodium with 1.5T MRI systems [, , ]. Its compatibility with other field strengths requires further investigation.

Q5: How is gadoxetate disodium administered, and what is its typical dosage?

A5: Gadoxetate disodium is administered intravenously. The research mentions both weight-based (e.g., 0.025 mmol/kg) and fixed doses (e.g., 10 or 20 mL), with some instances of off-label dosing exceeding the recommended range [, , ].

Q6: Are there any factors affecting the pharmacokinetics of gadoxetate disodium?

A6: Yes, research indicates that liver function, particularly Child-Pugh class, significantly influences hepatic enhancement patterns and potentially affects the diagnostic accuracy of gadoxetate disodium-enhanced MRI [, ].

Q7: What are the advantages of gadoxetate disodium over other liver-specific contrast agents?

A7: Studies suggest that gadoxetate disodium, compared to gadobenate dimeglumine, offers advantages in the detection of hepatocellular carcinoma, particularly in patients with cirrhosis [, , , ]. Its rapid uptake by hepatocytes and biliary excretion allow for hepatobiliary phase imaging, which can be valuable for characterizing certain liver lesions [, , ].

Q8: Are there any known safety concerns related to gadoxetate disodium use?

A8: While generally considered safe, gadoxetate disodium has been associated with transient severe motion (TSM) artifacts during arterial phase imaging [, , , , ]. This phenomenon, possibly related to dose and underlying conditions like chronic obstructive pulmonary disease (COPD), can impair image interpretation. Further research is needed to fully elucidate the mechanism behind TSM and identify reliable risk factors [, ].

Q9: Can gadoxetate disodium be used in patients with impaired renal function?

A9: While the research suggests that gadoxetate disodium has a favorable safety profile in patients with moderate to severe renal impairment, including no observed cases of nephrogenic systemic fibrosis, caution is still advised in this patient population [].

Q10: What are the quality control measures taken during the manufacturing of gadoxetate disodium?

A10: As a pharmaceutical product, gadoxetate disodium is subject to rigorous quality control measures throughout its manufacturing process, ensuring its purity, potency, and stability. This includes adhering to Good Manufacturing Practices (GMP) and conducting comprehensive analytical testing.

Q11: What are the potential future applications of gadoxetate disodium in liver imaging?

A11: Ongoing research suggests promising applications of gadoxetate disodium-enhanced MRI in evaluating treatment response after intra-arterial therapy, predicting the hypervascular transformation of precancerous lesions, and even quantitatively assessing liver function [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.